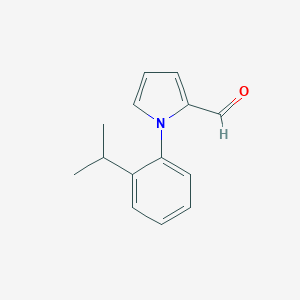

1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(2)13-7-3-4-8-14(13)15-9-5-6-12(15)10-16/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZQZGBFTFSLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396200 | |

| Record name | 1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-02-5 | |

| Record name | 1-[2-(1-Methylethyl)phenyl]-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383136-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic pathway for 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde. Pyrrole-2-carbaldehyde scaffolds are pivotal intermediates in medicinal chemistry and materials science, frequently appearing in biologically active compounds.[1][2] This document details a validated two-step synthetic sequence, commencing with the N-arylation of pyrrole followed by regioselective formylation. The discussion emphasizes the mechanistic rationale behind the chosen methodologies, offers detailed, step-by-step experimental protocols, and presents expected characterization data. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to synthesizing this and structurally related N-aryl pyrroles.

Strategic Overview: A Two-Step Retrosynthetic Approach

The synthesis of this compound is most logically approached by disconnecting the molecule at two key positions: the C-N bond of the N-aryl group and the C-C bond of the C2-formyl group. This retrosynthetic analysis logically yields a two-step synthetic strategy:

-

N-Arylation: The initial and most critical step is the formation of the C-N bond between the pyrrole nitrogen and the 2-isopropylphenyl ring to construct the precursor, 1-(2-isopropylphenyl)-1H-pyrrole.

-

Formylation: The subsequent step involves the introduction of a formyl (-CHO) group at the C2 position of the pyrrole ring, an electron-rich and sterically accessible site.

This strategy leverages well-established, high-yielding transformations, ensuring a reliable and scalable synthesis.

Figure 1: Retrosynthetic analysis for the target molecule.

Part I: Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole via Ullmann Condensation

Rationale and Method Selection

The formation of the N-aryl bond is a cornerstone of modern organic synthesis. While several methods exist, including the Buchwald-Hartwig amination, the Ullmann condensation (a copper-catalyzed N-arylation) is particularly well-suited for nitrogen-rich heterocycles like pyrrole.[3][4] Modern Ullmann-type protocols, often enhanced by specific ligands, offer significant advantages, including milder reaction conditions and excellent functional group tolerance compared to traditional methods.[5][6] We select a ligand-accelerated, copper(I)-catalyzed approach for its reliability and cost-effectiveness.[7] The use of a diamine ligand, for instance, can significantly improve reaction rates and yields.[5]

Mechanistic Insight: The Ullmann Catalytic Cycle

The Ullmann condensation is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4]

-

Coordination: The amine (pyrrole) coordinates to the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide oxidatively adds to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the N-arylated product and regenerating the active Cu(I) catalyst.

Detailed Experimental Protocol

Materials:

-

Pyrrole

-

1-Iodo-2-isopropylbenzene (or 1-bromo-2-isopropylbenzene)

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA) or a similar diamine ligand

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (5 mol%), the diamine ligand (10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent (e.g., Toluene), followed by pyrrole (1.2 equivalents) and 1-iodo-2-isopropylbenzene (1.0 equivalent) via syringe.

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Causality Note: The elevated temperature is necessary to overcome the activation energy for the oxidative addition step. The inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst.

-

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the aryl halide is consumed (typically 8-24 hours).

-

Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Combine the organic filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-(2-isopropylphenyl)-1H-pyrrole.

Part II: C2-Formylation via the Vilsmeier-Haack Reaction

Rationale and Method Selection

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] For N-substituted pyrroles, the reaction is highly regioselective, strongly favoring substitution at the C2 position due to the electronic stabilization of the cationic intermediate by the nitrogen atom.[10] The electrophile in this reaction, the Vilsmeier reagent, is a mild formylating agent, making it ideal for sensitive substrates.[10][11]

Mechanistic Insight: Vilsmeier-Haack Formylation

The reaction proceeds in two main stages:[8][11]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium salt, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate eliminates HCl and is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

Figure 2: Overall synthetic workflow.

Detailed Experimental Protocol

Materials:

-

1-(2-isopropylphenyl)-1H-pyrrole (from Part I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

-

In a three-neck flask equipped with a dropping funnel and under an inert atmosphere, dissolve 1-(2-isopropylphenyl)-1H-pyrrole (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add POCl₃ (1.1 - 1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction of forming the Vilsmeier reagent and to prevent potential side reactions.

-

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently heated (e.g., to 40-60 °C) to drive it to completion if necessary. Monitor by TLC.

-

Once the starting material is consumed, cool the reaction mixture back to 0 °C.

-

Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate or a dilute NaOH solution until the mixture is neutral or slightly basic (pH ~7-8).[11]

-

Self-Validation: This step is critical for hydrolyzing the intermediate iminium salt to the aldehyde. The neutralization also quenches any remaining acidic reagents.

-

-

Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a pure solid or oil.

Product Characterization

The structural confirmation of the final product is achieved through standard spectroscopic methods. The following table summarizes the predicted data based on the analysis of similar structures.[12][13][14]

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, ~9.5-9.8 ppm. Pyrrole Protons: Three distinct signals in the aromatic region (~6.2-7.3 ppm). Phenyl Protons: Multiplets in the aromatic region (~7.2-7.6 ppm). Isopropyl Protons (CH): Septet, ~2.8-3.2 ppm. Isopropyl Protons (CH₃): Doublet, ~1.1-1.3 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): ~178-182 ppm. Pyrrole & Phenyl Carbons: Multiple signals between ~110-150 ppm. Isopropyl Carbons: CH at ~28 ppm; CH₃ at ~24 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp absorption band around 1660-1680 cm⁻¹. C-H Stretch (Aromatic): Above 3000 cm⁻¹. C-H Stretch (Aliphatic): Below 3000 cm⁻¹. |

| Mass Spec. (MS) | Molecular Ion Peak [M]⁺: Expected at m/z corresponding to the molecular weight of C₁₄H₁₅NO (213.28 g/mol ). |

Conclusion

This guide outlines a logical and highly efficient two-step synthesis for this compound. The sequence, involving a copper-catalyzed Ullmann condensation followed by a regioselective Vilsmeier-Haack formylation, employs well-understood and reliable reactions. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for researchers to successfully synthesize this valuable chemical intermediate and to adapt these methods for the preparation of other structurally analogous N-aryl pyrroles.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Jakraya. Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]

-

ResearchGate. (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Available from: [Link]

-

MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

-

MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]

-

Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]

-

ACS Publications. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

-

ScienceDirect. Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available from: [Link]

-

Organic Chemistry Portal. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available from: [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

-

NIH. Synthesis and Biosynthesis of Pyrrole-2-carbaldehydes. Available from: [Link]

Sources

- 1. Solid-phase synthesis of a pyrrole library and identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. aml.iaamonline.org [aml.iaamonline.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 14. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde

This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its synthesis, physicochemical characteristics, spectroscopic profile, and core reactivity. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural and chemical attributes.

Core Molecular Profile and Spectroscopic Analysis

This compound belongs to the class of N-arylpyrrole-2-carbaldehydes. Its structure is characterized by a pyrrole ring N-substituted with a sterically hindered 2-isopropylphenyl group, and a reactive formyl (aldehyde) group at the C-2 position of the pyrrole. This combination of an electron-rich heterocycle, a bulky aromatic substituent, and a versatile aldehyde functional group makes it a valuable intermediate for constructing complex molecular architectures.[1][2]

Physicochemical Properties

The key physicochemical properties are summarized in the table below. Experimental data for this specific molecule is limited; therefore, some values are estimated based on structurally related compounds.

| Property | Value | Source |

| IUPAC Name | 1-[2-(propan-2-yl)phenyl]-1H-pyrrole-2-carbaldehyde | Biosynth[1] |

| CAS Number | 383136-02-5 | Biosynth[1] |

| Molecular Formula | C₁₄H₁₅NO | Biosynth[1] |

| Molecular Weight | 213.27 g/mol | Biosynth[1] |

| Appearance | Predicted: Yellowish solid or oil | General Observation |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF) | General Observation |

| logP (Predicted) | ~3.5 - 4.0 | ChemDraw Estimation |

Spectroscopic Characterization

While a definitive experimental spectrum for this exact compound is not publicly available, a predicted spectroscopic profile can be constructed based on well-characterized analogs like pyrrole-2-carboxaldehyde and other N-substituted derivatives.[3][4]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to be complex due to the asymmetric substitution.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) | Deshielded proton characteristic of aldehydes. |

| Pyrrole H-5 | 7.1 - 7.3 | Doublet of doublets (dd) | Coupled to H-3 and H-4. |

| Pyrrole H-3 | 6.9 - 7.1 | Doublet of doublets (dd) | Coupled to H-5 and H-4. |

| Phenyl H-3', H-4', H-5', H-6' | 7.2 - 7.6 | Multiplet (m) | Complex pattern for the ABCD spin system of the phenyl ring. |

| Pyrrole H-4 | 6.3 - 6.5 | Triplet (t) or dd | Coupled to H-3 and H-5. |

| Isopropyl CH | 2.8 - 3.1 | Septet (sept) | Coupled to the two methyl groups. |

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet (d) | Two equivalent methyl groups coupled to the isopropyl CH. |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz): The carbon spectrum will show 12 distinct signals corresponding to the unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 179 - 182 |

| Phenyl C-1', C-2' (ipso) | 135 - 148 |

| Pyrrole C-2 (ipso) | 132 - 135 |

| Phenyl C-3', C-4', C-5', C-6' | 125 - 130 |

| Pyrrole C-5 | 120 - 128 |

| Pyrrole C-4 | 110 - 115 |

| Pyrrole C-3 | 108 - 112 |

| Isopropyl CH | 28 - 32 |

| Isopropyl CH₃ | 22 - 25 |

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1660 - 1680 | Strong |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 213. Key fragmentation patterns would likely include the loss of the isopropyl group ([M-43]⁺) and the formyl group ([M-29]⁺).

Synthesis and Mechanistic Insights

The most direct and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction .[5][6] This reaction formylates electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[7][8]

The synthesis is a two-stage process: first, the preparation of the N-substituted pyrrole precursor, followed by the formylation.

Causality in Experimental Design

The choice of the Vilsmeier-Haack reaction is deliberate. Pyrrole is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The Vilsmeier reagent is a mild electrophile, which allows for formylation without requiring harsh Lewis acids that could degrade the pyrrole ring.[8]

Regioselectivity: Formylation of N-substituted pyrroles generally occurs at the C-2 (alpha) position due to the superior stability of the cationic intermediate formed upon electrophilic attack at this position. The bulky 2-isopropylphenyl group further influences this outcome. It sterically shields the nitrogen and forces the aromatic ring to be tilted out of the plane of the pyrrole ring, which can further disfavor attack at the C-5 position, reinforcing the inherent preference for C-2 formylation.[9]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative method adapted from procedures for similar N-substituted pyrroles and should be optimized for specific laboratory conditions.[2]

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes. A thick, white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve 1-(2-isopropylphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching and Workup: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acid.

-

Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde group is the primary hub of reactivity, serving as a versatile handle for a wide range of synthetic transformations.[10] The electron-donating nature of the N-substituted pyrrole ring slightly reduces the electrophilicity of the aldehyde's carbonyl carbon compared to a simple benzaldehyde, but it remains highly reactive.[10]

Representative Reactions

-

Reductive Amination: This is a powerful method for C-N bond formation, crucial in drug discovery for introducing diverse amine functionalities.[11] The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.[12]

-

Wittig Reaction: To unambiguously form carbon-carbon double bonds, the Wittig reaction is employed. The aldehyde reacts with a phosphorus ylide to produce an alkene, which is a common structural motif in bioactive molecules.[12]

-

Knoevenagel Condensation: This reaction involves the condensation with active methylene compounds (e.g., malononitrile) to form vinyl-pyrrole derivatives, which are valuable intermediates for dyes and functional materials.[12]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This carboxylic acid derivative can then be used in amide coupling reactions.

Applications in Research and Development

The true value of this compound lies in its role as a versatile synthetic intermediate.

-

Medicinal Chemistry: Pyrrole-2-carbaldehydes are foundational scaffolds for a vast number of natural products and pharmacologically active compounds, including antibacterial, antifungal, and anticancer agents.[2][13][14] This specific building block can be used to generate libraries of novel compounds for screening. For instance, analogous pyrazole aldehydes are critical precursors for Janus Kinase (JAK) inhibitors used in treating inflammatory diseases.[11]

-

Materials Science: The pyrrole core is a component of conducting polymers and organic dyes. Derivatives of this compound can be used to synthesize porphyrins and BODIPY dyes, which have applications in sensing, imaging, and photodynamic therapy.[15]

-

Natural Product Synthesis: The pyrrole-2-carbaldehyde motif is present in many natural products, such as the prodiginines.[16][17] This compound can serve as a starting point for the total synthesis of complex natural product analogs.

Conclusion

This compound is a highly functionalized and sterically defined building block. Its synthesis via the reliable Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide chemists with a powerful tool for the rational design and synthesis of novel molecules. Its potential applications span from the development of targeted therapeutics to the creation of advanced functional materials, making it a compound of significant interest for further exploration.

References

-

Bobrov, S., et al. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded N-Substituents. SYNTHESIS, 44(09), 1353–1358. Available at: [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8). Available at: [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Available at: [Link]

-

Geng, H., et al. (2012). A convergent synthesis of the 2-formylpyrrole spiroketal natural product acortatarin A. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Semantic Scholar. Available at: [Link]

-

Geier, G. R., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. National Institutes of Health (NIH). Available at: [Link]

-

Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Available at: [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]

-

PubChem. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2-carboxaldehyde (CAS 1003-29-8). Available at: [Link]

-

The Royal Society of Chemistry. (2024). Supporting Information. Available at: [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Available at: [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health (NIH). Available at: [Link]

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde, a substituted N-aryl pyrrole derivative of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to present its IUPAC nomenclature, structure, physicochemical properties, and probable synthetic routes. Furthermore, it delves into the established biological activities of the broader class of N-aryl pyrrole-2-carbaldehydes, particularly their potential as anticancer and antimicrobial agents, to extrapolate the therapeutic promise of the title compound. Detailed, field-proven experimental protocols for key synthetic steps and characterization techniques are provided to empower researchers in their exploration of this and similar chemical entities.

Introduction: The Significance of the N-Aryl Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that constitutes the core of numerous natural products and synthetic molecules with profound biological activities. Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in drug discovery. The introduction of an aryl substituent at the nitrogen atom (N-aryl pyrroles) significantly influences the molecule's steric and electronic characteristics, often enhancing its interaction with biological targets. When further functionalized with a carbaldehyde group at the 2-position, these compounds become versatile intermediates for the synthesis of a diverse array of more complex therapeutic agents.

This guide focuses on a specific N-aryl pyrrole derivative, this compound. The presence of the bulky, lipophilic isopropyl group on the phenyl ring is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for investigation in modern drug development programs.

IUPAC Name and Chemical Structure

The nomenclature and structural representation of the title compound are fundamental to its study.

IUPAC Name

The correct and systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . An alternative, equally valid IUPAC name is 1-[2-(propan-2-yl)phenyl]-1H-pyrrole-2-carbaldehyde .

Chemical Structure

The two-dimensional structure of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | Calculated |

| Molecular Weight | 213.28 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chloroform, ethyl acetate) and poorly soluble in water. | Inferred from similar compounds |

Synthesis and Reactivity: A Strategic Approach

The synthesis of this compound can be logically approached in two key stages: the formation of the N-substituted pyrrole ring, followed by the introduction of the carbaldehyde group.

Synthesis of the 1-(2-isopropylphenyl)-1H-pyrrole Core

A robust and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis .[1] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-isopropylaniline.[2][3]

The Paal-Knorr synthesis proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. The choice of a weak acid catalyst, such as acetic acid, is critical as it facilitates the protonation of the carbonyl groups, enhancing their electrophilicity without promoting side reactions like the furan formation that can occur under strongly acidic conditions.[3]

Caption: Generalized workflow for the Paal-Knorr synthesis of the pyrrole core.

Objective: To synthesize 1-(2-isopropylphenyl)-1H-pyrrole.

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.0 eq)

-

2-Isopropylaniline (1.0 eq)

-

Glacial acetic acid (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethoxytetrahydrofuran and ethanol.

-

Add 2-isopropylaniline to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by NMR and Mass Spectrometry.

Formylation of the Pyrrole Ring: The Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the 2-position of the pyrrole ring is efficiently achieved through the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[6]

The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that preferentially attacks the most electron-rich position of the pyrrole ring. For 1-substituted pyrroles, this is typically the C2 position due to the electron-donating nature of the nitrogen atom. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the desired aldehyde.

Caption: Workflow for the Vilsmeier-Haack formylation of the pyrrole ring.

Objective: To synthesize this compound.

Materials:

-

1-(2-isopropylphenyl)-1H-pyrrole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphoryl chloride (POCl₃) (1.1 eq)

-

Dichloromethane (DCM) (co-solvent, optional)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve 1-(2-isopropylphenyl)-1H-pyrrole in anhydrous DMF (and optionally DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphoryl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the isopropyl group, the phenyl ring, and the aldehyde.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 9.8 | s |

| Pyrrole H5 | 7.0 - 7.2 | dd |

| Pyrrole H3 | 6.9 - 7.1 | dd |

| Phenyl Protons | 7.2 - 7.6 | m |

| Pyrrole H4 | 6.2 - 6.4 | t |

| Isopropyl CH | 2.8 - 3.2 | sept |

| Isopropyl CH₃ | 1.1 - 1.3 | d |

Note: Predicted chemical shifts are in CDCl₃ and relative to TMS. Actual values may vary.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 179 - 182 |

| Phenyl C (ipso to N) | 135 - 138 |

| Pyrrole C2 | 132 - 135 |

| Phenyl C (ipso to isopropyl) | 145 - 148 |

| Phenyl CHs | 125 - 130 |

| Pyrrole C5 | 125 - 128 |

| Pyrrole C3 | 115 - 118 |

| Pyrrole C4 | 110 - 113 |

| Isopropyl CH | 28 - 32 |

| Isopropyl CH₃ | 22 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9][10]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (aldehyde) | 1660 - 1690 | Strong |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1300 - 1350 | Medium |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern. The fragmentation of 2-substituted pyrrole derivatives is often influenced by the nature of the substituent.[11]

-

Expected Molecular Ion (M⁺): m/z = 213.1154 (for C₁₄H₁₅NO)

-

Potential Fragmentation Pathways: Loss of the formyl group (-CHO), cleavage of the isopropyl group, and fragmentation of the pyrrole and phenyl rings.

Applications in Drug Development: A Landscape of Therapeutic Potential

The pyrrole nucleus is a well-established pharmacophore in a multitude of approved drugs.[12] The introduction of diverse substituents allows for the fine-tuning of their biological activity. N-aryl pyrrole derivatives, in particular, have shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of N-aryl pyrrole derivatives.[13][14] These compounds can exert their effects through various mechanisms of action:

-

Tubulin Polymerization Inhibition: Some 3-aroyl-1-arylpyrrole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[15] The N-aryl group is often crucial for this activity.

-

Kinase Inhibition: The pyrrole scaffold can be elaborated to create potent inhibitors of various kinases that are dysregulated in cancer, such as receptor tyrosine kinases.[14]

-

Modulation of Apoptosis: Certain N-aryl-benzenesulfonamide derivatives containing a pyrrole moiety have demonstrated the ability to induce apoptosis in cancer cells.[16]

The presence of the 2-carbaldehyde group in this compound makes it an excellent starting point for the synthesis of more complex molecules targeting these pathways. For instance, it can be readily converted to Schiff bases, chalcones, or other heterocyclic systems to explore their anticancer potential.

Antimicrobial Activity

The pyrrole ring is also a key component of several natural and synthetic antimicrobial agents.[17][18] Pyrrole-2-carboxamide derivatives, which can be synthesized from the corresponding carbaldehyde, have shown promising activity against various bacterial strains, including Gram-negative bacteria.[19] The N-aryl substituent can be modified to optimize the antimicrobial spectrum and potency.

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. raco.cat [raco.cat]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 13. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

spectroscopic data for 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, a key intermediate in the synthesis of various biologically active compounds and functional materials. While a complete, peer-reviewed spectroscopic dataset for this specific molecule is not consolidated in public literature, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a predictive and highly accurate characterization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and interpretive insights for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction and Significance

Pyrrole-2-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and organic synthesis.[1][2] Their derivatives have been isolated from natural sources and exhibit a wide range of physiological activities.[1] The introduction of an N-aryl substituent, specifically a sterically hindered 2-isopropylphenyl group, can significantly influence the molecule's conformation, reactivity, and biological profile. This substitution can impart unique properties relevant to the development of novel therapeutics and advanced materials.

Accurate structural elucidation is the cornerstone of chemical research. This guide provides the foundational spectroscopic knowledge required to unambiguously identify and characterize this compound, ensuring the integrity of downstream applications.

Molecular Structure and Atom Numbering

The structure of this compound features a planar pyrrole ring connected via its nitrogen atom to a substituted benzene ring. The steric bulk of the ortho-isopropyl group forces a non-planar arrangement between the two rings, which has significant spectroscopic consequences. The atoms are numbered for clarity in the subsequent NMR analysis.

Caption: Structure of this compound with atom numbering.

Proposed Synthesis and Experimental Workflow

The most direct route to synthesize the title compound is via an N-arylation reaction between pyrrole-2-carbaldehyde and a suitable 2-isopropylphenyl halide, or via a nucleophilic aromatic substitution with 1-fluoro-2-isopropylbenzene. A common and effective method is the Ullmann condensation or a base-mediated SNAr reaction.[3]

Experimental Protocol: Synthesis

-

Reagents & Setup: To a dry, oven-baked screw-cap tube, add pyrrole-2-carbaldehyde (1.0 mmol, 1.0 eq.).

-

Solvent & Base: Add anhydrous Dimethyl Sulfoxide (DMSO, 2 mL) and powdered Sodium Hydroxide (1.5 mmol, 1.5 eq.).

-

Arylating Agent: To the stirred suspension, add 1-fluoro-2-isopropylbenzene (1.1 mmol, 1.1 eq.) dropwise.

-

Reaction: Seal the tube and stir the reaction mixture vigorously at room temperature (approx. 25°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Work-up: Upon completion, dilute the reaction mixture with a saturated brine solution (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (100-200 mesh) using a gradient elution of Hexane and Ethyl Acetate.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the expected spectroscopic data for the title compound based on established chemical shift theory and data from analogous compounds such as pyrrole-2-carboxaldehyde[4][5] and N-phenyl-1H-pyrrole-2-carbaldehyde.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. The key diagnostic signals will be the aldehyde proton, the distinct protons on the pyrrole ring, and the signals corresponding to the isopropylphenyl group.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-aldehyde (CHO) | 9.50 - 9.60 | singlet (s) | - | Deshielded by the electronegative oxygen and the aromatic pyrrole ring. |

| H5 (pyrrole) | 7.20 - 7.30 | doublet of doublets (dd) | J = 2.5, 1.5 Hz | Coupled to H4 and H3. Deshielded by the adjacent nitrogen. |

| H3 (pyrrole) | 7.00 - 7.10 | doublet of doublets (dd) | J = 4.0, 1.5 Hz | Coupled to H4 and H5. Adjacent to the electron-withdrawing aldehyde group. |

| H4 (pyrrole) | 6.30 - 6.40 | doublet of doublets (dd) | J = 4.0, 2.5 Hz | Coupled to H3 and H5. Typically the most shielded pyrrole proton. |

| H3', H4', H5', H6' (phenyl) | 7.30 - 7.60 | multiplet (m) | - | Aromatic protons of the phenyl ring, appearing as a complex multiplet. |

| H7' (isopropyl CH) | 2.80 - 3.00 | septet | J ≈ 7.0 Hz | Coupled to the six equivalent methyl protons. |

| H8' (isopropyl CH₃) | 1.15 - 1.25 | doublet (d) | J ≈ 7.0 Hz | Two equivalent methyl groups coupled to the methine proton. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (aldehyde) | 179.0 - 181.0 | Highly deshielded carbonyl carbon. |

| C1' (ipso-phenyl) | 135.0 - 137.0 | Quaternary carbon attached to nitrogen. |

| C2' (ipso-phenyl) | 146.0 - 148.0 | Quaternary carbon attached to the isopropyl group. |

| C2 (pyrrole) | 132.0 - 134.0 | Quaternary carbon attached to the aldehyde. |

| C3', C4', C5', C6' (phenyl) | 126.0 - 131.0 | Aromatic carbons of the phenyl ring. |

| C5 (pyrrole) | 125.0 - 127.0 | Carbon adjacent to the nitrogen. |

| C3 (pyrrole) | 115.0 - 117.0 | Carbon adjacent to the C2-aldehyde. |

| C4 (pyrrole) | 110.0 - 112.0 | Shielded pyrrole carbon. |

| C7' (isopropyl CH) | 28.0 - 30.0 | Isopropyl methine carbon. |

| C8' (isopropyl CH₃) | 23.0 - 25.0 | Isopropyl methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode |

| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 | C-H Stretch |

| C=O (aldehyde) | 1665 - 1685 | C=O Stretch (conjugated) |

| C=C (aromatic) | 1580 - 1610 | C=C Stretch |

| C-N (pyrrole) | 1340 - 1380 | C-N Stretch |

| C-H (sp³ isopropyl) | 2960 - 2980 | C-H Stretch |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the elemental composition.

-

Molecular Formula: C₁₄H₁₅NO

-

Exact Mass: 213.1154 g/mol

-

Predicted [M+H]⁺: m/z = 214.1226

Predicted Fragmentation Pathway

The primary fragmentation would likely involve the loss of the isopropyl group or the aldehyde group.

Caption: Plausible ESI-MS fragmentation pathways.

Protocols for Spectroscopic Analysis

NMR Sample Preparation and Acquisition

-

Protocol:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for general characterization.[3]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A typical experiment involves 16-32 scans.

-

Acquire ¹³C NMR spectra on the same instrument. A proton-decoupled experiment with 1024-2048 scans is standard.

-

-

Causality: The choice of solvent is critical; CDCl₃ is excellent for solubility but DMSO-d₆ can be used if the compound is less soluble or to avoid signal overlap with the solvent peak. A high-field spectrometer (≥400 MHz) is recommended to resolve complex multiplets in the aromatic region.[7]

IR Spectrum Acquisition

-

Protocol:

-

For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid directly on the ATR crystal.

-

Acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

-

Causality: ATR-FTIR is a rapid and reliable technique that requires minimal sample preparation and avoids the need for KBr pellets, which can absorb moisture.[7]

Mass Spectrum Acquisition

-

Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into an ESI-MS instrument via direct infusion using a syringe pump.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) for accurate mass determination.[3]

-

-

Causality: ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the base peak. High-resolution analysis provides an accurate mass measurement to four or five decimal places, allowing for unambiguous confirmation of the elemental formula.

Conclusion

This guide provides a robust, predictive framework for the complete spectroscopic characterization of this compound. By combining foundational principles with data from closely related analogs, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS signatures. The detailed protocols herein offer a validated methodology for any researcher synthesizing or working with this compound, ensuring confident and accurate structural verification.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Retrieved from [Link]

-

Koca, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5).... Retrieved from [Link]

-

Amazon AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. Retrieved from [Link]

-

PubChem. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]

Sources

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum [chemicalbook.com]

- 6. 1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Biological Activity of N-aryl pyrrole-2-carbaldehydes

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its diverse derivatives, N-aryl pyrrole-2-carbaldehydes have emerged as a class of significant interest due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is curated to provide researchers and drug development professionals with a detailed understanding of the causality behind experimental choices and the self-validating systems of described protocols.

Synthetic Strategies for N-aryl pyrrole-2-carbaldehydes

The biological evaluation of N-aryl pyrrole-2-carbaldehydes is intrinsically linked to their synthetic accessibility. A variety of methods have been developed for their preparation, each with its own advantages and substrate scope.

One efficient approach involves the oxidative annulation and direct Csp3-H to C=O oxidation of aryl methyl ketones, arylamines, and acetoacetate esters.[3][4] This method, often mediated by iodine/copper catalysts and utilizing molecular oxygen as the oxidant, offers a greener alternative to traditional methods that rely on hazardous oxidants.[3][4] The reaction proceeds through a proposed mechanism involving sequential iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization.[3]

Another notable strategy is the van Leusen pyrrole synthesis, which can be adapted for the preparation of these compounds. Furthermore, recent advancements have explored the use of biomass-derived furans and arylamines over Lewis acidic catalysts to afford N-arylpyrroles.[5] The choice of synthetic route is critical as it dictates the types of substitutions that can be introduced on both the aryl and pyrrole rings, which in turn significantly influences the biological activity.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the potent cytotoxic potential of N-aryl pyrrole-2-carbaldehydes and related derivatives against a variety of human cancer cell lines.[6][7][8] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6][9]

Mechanism of Action in Cancer Cells

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis through both caspase-dependent and independent pathways.[6] For instance, certain N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one derivatives have been shown to upregulate FADD, pro-caspase 3, cleaved-caspase 3, HTRA2/Omi, and SMAC/Diablo, while also increasing the Bax/Bcl-2 ratio, indicative of apoptosis induction.[6] Furthermore, some derivatives can arrest the cell cycle at the G2/M phase, thereby inhibiting cell division.[6]

The lipophilic nature of the N-aryl substituent and the presence of the electron-withdrawing carbaldehyde group are often crucial for their cytotoxic activity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl ring can significantly modulate the anticancer potency.[6][7]

Experimental Workflow: In Vitro Anticancer Evaluation

A systematic in vitro evaluation is the cornerstone of assessing the anticancer potential of novel N-aryl pyrrole-2-carbaldehydes.[10][11][12] This process typically involves a tiered approach, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies for promising candidates.

Caption: Workflow for in vitro and in vivo anticancer evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test N-aryl pyrrole-2-carbaldehydes in cell culture medium. Replace the old medium with the medium containing different concentrations of the compounds.[13] Include a vehicle control (solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[11][13]

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]

-

Incubation with MTT: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Comparative Cytotoxicity Data

The cytotoxic activity of various substituted pyrrole-2-carbaldehydes is presented below. The IC50 value represents the concentration required to inhibit 50% of cell growth, with lower values indicating higher potency.[8]

| Compound Class | Substitution | Cell Line | IC50 (µM) |

| Alkynylated Pyrrole Derivatives | Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 |

| A549 (Lung Cancer) | 3.49 ± 0.30 | ||

| N-Aryl-pyrrol-2-ones | Compound 2d | K562 (Leukemia) | 0.07 |

| Compound 2k | K562 (Leukemia) | 0.52 | |

| Dimeric Pyrrole-2-Carbaldehyde Alkaloids | Lepipyrrolin A | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 |

| Marinopyrroles | Marinopyrrole A | HCT-116 (Colon Cancer) | ~6.1 |

Data compiled from multiple sources.[6][8]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents.[15][16] N-aryl pyrrole-2-carbaldehydes have demonstrated promising activity against a range of clinically relevant Gram-positive and Gram-negative bacteria.[15][17]

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for N-aryl pyrrole-2-carbaldehydes is still under investigation but is thought to involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation.[17] The aldehyde functionality is a key pharmacophore that can react with biological nucleophiles, such as amino and thiol groups in proteins, leading to enzyme inactivation.

Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of antimicrobial activity is typically performed using in vitro susceptibility tests to determine the minimum inhibitory concentration (MIC).[14][17][18]

Caption: Workflow for in vitro antimicrobial activity assessment.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[14][18]

-

Preparation of Bacterial Inoculum: Aseptically transfer 3-5 bacterial colonies into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[14]

-

Preparation of Compound Dilutions: Prepare a stock solution of the N-aryl pyrrole-2-carbaldehyde in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[14]

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Incubate the plate at 37°C for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents with improved safety profiles.[19][20] N-aryl pyrrole derivatives have shown potential as anti-inflammatory agents.[20][21][22][23]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often associated with the inhibition of key pro-inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[24] These enzymes are involved in the arachidonic acid cascade, which leads to the production of prostaglandins and leukotrienes, potent mediators of inflammation.[24] Some derivatives may also exert their effects by inhibiting the production of nitric oxide (NO) in activated macrophages.[19]

Experimental Workflow: In Vitro Anti-inflammatory Assays

A variety of in vitro assays can be employed to screen for and characterize the anti-inflammatory properties of N-aryl pyrrole-2-carbaldehydes.[25][26]

Caption: Workflow for in vitro anti-inflammatory activity evaluation.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

The inhibition of protein denaturation is a well-established method for in vitro assessment of anti-inflammatory activity.[25][27]

-

Preparation of Solutions: Prepare a 1% solution of bovine serum albumin (BSA) in distilled water (pH 7.4). Dissolve the test compounds in a suitable solvent (e.g., DMF) and then dilute with phosphate-buffered saline (PBS) to obtain a stock solution (e.g., 1000 µg/mL). Prepare working solutions of different concentrations.[27]

-

Reaction Mixture: To 5 mL of each concentration of the test compound solution, add 5 mL of the 1% BSA solution. A control consists of 5 mL of PBS and 5 mL of 1% BSA.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm. The percentage inhibition of denaturation is calculated based on the absorbance of the control.

Conclusion and Future Directions

N-aryl pyrrole-2-carbaldehydes represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on:

-

Optimization of SAR: Systematic modification of the N-aryl and pyrrole rings to enhance potency and selectivity.

-

Elucidation of Mechanisms: In-depth studies to fully characterize the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Progression of lead compounds to preclinical animal models to evaluate their therapeutic potential and safety profiles.[13]

The continued exploration of this chemical class holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Dighe, S. U., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 709526.

- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis.

- BenchChem. (n.d.). In Vitro Assay Development for Novel Anti-Cancer Agents.

- Wu, X., et al. (2018).

- Poirel, L., et al. (2023).

- Anonymous. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.

- Anonymous. (n.d.).

- Anonymous. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Anonymous. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.

- Anonymous. (2023).

- Anonymous. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed.

- Anonymous. (2022). Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)

- Anonymous. (2022).

- Anonymous. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- Anonymous. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- Anonymous. (2023).

- Anonymous. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.

- Anonymous. (2025). Synthesis and Antitumor Activity of a Series of Novel N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5- dihydro-2H- pyrrol-2-ones Derivatives.

- Wu, X., et al. (2018).

- Anonymous. (n.d.). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central.

- Anonymous. (2013). Making Diagrams with graphviz.

- Anonymous. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.

- Anonymous. (2017). A Quick Introduction to Graphviz.

- Anonymous. (n.d.). Substrate Scope of Pyrrole‐2‐carboxaldehyde Derivatives.

- Anonymous. (2015). Drawing graphs with dot. Graphviz.

- Thiault, G. A., et al. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Il Farmaco; edizione scientifica, 39(9), 765-780.

- Anonymous. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.

-

Graphviz. (n.d.). Graphviz. Retrieved from [Link]

- Lubej, M. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube.

- Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 21(13), 3655-3661.

- Anonymous. (2022).

- Anonymous. (2025). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations.

- BenchChem. (n.d.). Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis.

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.

- Anonymous. (n.d.). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds. PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde and its analogous chemical structures. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, biological activities, and therapeutic promise of this class of N-aryl pyrrole derivatives. The content is structured to offer not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of the N-Aryl Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic molecules of therapeutic importance.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in medicinal chemistry. The introduction of an aryl substituent at the N-1 position of the pyrrole ring, as seen in this compound, imparts specific conformational constraints and physicochemical properties that can significantly influence biological activity. These N-aryl pyrrole derivatives have garnered considerable attention for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[2][3]

This guide will focus on the synthesis of these compounds, with an emphasis on the Paal-Knorr synthesis for the pyrrole core formation and the Vilsmeier-Haack reaction for the introduction of the crucial 2-carbaldehyde group. We will then explore the significant body of research highlighting their potent biological activities, particularly their role as inhibitors of tubulin polymerization and cyclooxygenase (COX) enzymes.

Synthetic Strategies: Building the 1-Aryl-1H-pyrrole-2-carbaldehyde Core

The synthesis of this compound and its analogs can be logically approached in a two-step sequence: the formation of the N-aryl pyrrole ring, followed by the introduction of the carbaldehyde functionality at the C-2 position.

Step 1: Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[4][5] This reaction proceeds under neutral or mildly acidic conditions and is valued for its efficiency and simplicity.[6]

Causality Behind Experimental Choices:

-

1,4-Dicarbonyl Compound: 2,5-dimethoxytetrahydrofuran is a stable and commercially available precursor to succinaldehyde, the required 1,4-dicarbonyl compound. In the presence of a weak acid, it hydrolyzes in situ to generate the reactive dialdehyde.

-

Primary Amine: 2-isopropylaniline is the source of the N-aryl group. The isopropyl group at the ortho position introduces steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets.

-